molecular formula C6H9N3 B032021 1-(Pyrimidin-5-yl)ethanamine CAS No. 179323-61-6

1-(Pyrimidin-5-yl)ethanamine

Cat. No. B032021
M. Wt: 123.16 g/mol
InChI Key: GWCPZMRPJBYIFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(Pyrimidin-5-yl)ethanamine involves several steps, including cyclization reactions and hydrogenation processes. For instance, a series of compounds including 1-(pyrimidin-4-yl)-ethan-1-amines were synthesized through cyclization of N-Boc-alanine-derived ynone with various dinucleophiles, followed by acidolytic removal of the Boc group. This synthesis process resulted in compounds with a pyrimidine ring, which were further analyzed using NMR to elucidate their structures (Svete et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-(Pyrimidin-5-yl)ethanamine and its derivatives is characterized by distinct intramolecular interactions, as revealed through various spectroscopic methods. For instance, NMR and X-ray crystallography have been used to analyze the structure of related compounds, showing the presence of intramolecular stacking in some cases, which influences the overall molecular conformation (Avasthi et al., 2001).

Scientific Research Applications

Application 1: In-MOF Material Synthesis

  • Methods of Application : The In-MOF material is prepared using an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid (H2L). During the synthesis process, 1,4-benzenedicarboxylate anions (bdc2−) are formed .
  • Results or Outcomes : The In-MOF material and its composite with silver (Ag@1) have great sorption capacity. They are also efficient catalysts for fixing CO2 and epoxides .

Application 2: Anti-inflammatory Activities

  • Summary of Application : Pyrimidines, including potentially “1-(Pyrimidin-5-yl)ethanamine”, display a range of pharmacological effects including anti-inflammatory activities .
  • Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

properties

IUPAC Name

1-pyrimidin-5-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-2-8-4-9-3-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCPZMRPJBYIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596431
Record name 1-(Pyrimidin-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-5-yl)ethanamine

CAS RN

179323-61-6
Record name α-Methyl-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179323-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrimidin-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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